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molecular formula C24H28N2O4 B602401 N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 1246213-23-9

N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No. B602401
M. Wt: 408.50
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476442B2

Procedure details

A 3-neck 50 mL round bottom flask was equipped with magnetic stirrer, nitrogen bubbler and thermocouple. Compound 21 (514 mg, 1.27 mmol) and 2-MeTHF (4 mL) are charged to the flask. The reaction mixture was stirred at room temperature. Lithium aluminum hydride (204 mg, 6.6 mmol) was added as solid until 100% conversion is achieved, which was monitored using HPLC. Potassium sodium 2,3-dihydroxybutanedioate tetrahydrate salt (50 mL of a 400 g/L solution) and MTBE (50 mL) were added to the reaction mixture. The resulting solution was stirred for 15 minutes and then let sit for 15 min. The organic layer was separated and the pH of the aqueous layer was adjusted to a pH of about 6-7 by adding Tartaric acid. The aqueous layer was extracted with MTBE. The organic layer was concentrated and dried under high vacuum to provide the title compound as an off-white powder. The 1H-NMR spectrum was consistent with that reported above.
Quantity
514 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Name
Potassium sodium 2,3-dihydroxybutanedioate tetrahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6]([NH:17][C:18]([C:20]2[C:29](=[O:30])[C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[NH:22][CH:21]=2)=[O:19])=[CH:7][C:8]2[O:12][C:11](=[O:13])[C:10]([CH3:15])([CH3:14])[C:9]=2[CH:16]=1)([CH3:4])([CH3:3])[CH3:2].CC1OCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.OC(C(O)C([O-])=O)C([O-])=O.[Na+].[K+]>CC(OC)(C)C>[C:1]([C:5]1[CH:16]=[C:9]([C:10]([CH3:15])([CH3:14])[CH2:11][OH:13])[C:8]([OH:12])=[CH:7][C:6]=1[NH:17][C:18]([C:20]1[C:29](=[O:30])[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[NH:22][CH:21]=1)=[O:19])([CH3:2])([CH3:3])[CH3:4] |f:2.3.4.5.6.7,8.9.10.11.12.13.14|

Inputs

Step One
Name
Quantity
514 mg
Type
reactant
Smiles
C(C)(C)(C)C=1C(=CC2=C(C(C(O2)=O)(C)C)C1)NC(=O)C1=CNC2=CC=CC=C2C1=O
Name
Quantity
4 mL
Type
reactant
Smiles
CC1CCCO1
Step Two
Name
Quantity
204 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Potassium sodium 2,3-dihydroxybutanedioate tetrahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.OC(C(=O)[O-])C(C(=O)[O-])O.[Na+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-neck 50 mL round bottom flask was equipped with magnetic stirrer
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
ADDITION
Type
ADDITION
Details
by adding Tartaric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with MTBE
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)C(CO)(C)C)O)NC(=O)C1=CNC2=CC=CC=C2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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